molecular formula C16H21F6N3S B6358117 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee) CAS No. 1048692-61-0

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)

Cat. No. B6358117
CAS RN: 1048692-61-0
M. Wt: 401.4 g/mol
InChI Key: KRYYOIQNEMXCQT-ZDUSSCGKSA-N
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Description

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee) is a useful research compound. Its molecular formula is C16H21F6N3S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee) is 401.13603783 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Overview of Thiourea Derivatives

Thiourea derivatives, including (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, hold significant interest in scientific research due to their diverse applications. These compounds are extensively explored for their potential in coordination chemistry, biological activities, and as ligands in the development of new materials and pharmaceuticals.

Coordination Chemistry and Structural Applications

Thiourea derivatives demonstrate extensive applications as ligands in coordination chemistry, affecting intra- and intermolecular hydrogen-bonding interactions. This role significantly impacts the coordination properties of these ligands, making them crucial in the development of transition metal complexes. These complexes are studied for their novel applications, including magnetic, optical, and catalytic properties, thus bridging interdisciplinary approaches combining chemical versatility and structural determination for advanced material science (Saeed, Flörke, & Erben, 2014).

Biological and Medicinal Applications

Biological properties of thiourea derivatives are a significant area of research, highlighting their potential in medicinal chemistry. These compounds are investigated for their activity as inhibitors or promoters in various biological pathways. The versatility of thiourea molecules and their metal complexes opens pathways to high-throughput screening assays and structure-activity relationship analyses, promising for pharmaceutical applications. This multidisciplinary approach integrates detailed structural properties with biological applications, offering a promising avenue for drug discovery and development (Khan, Khan, Gul, & Muhammad, 2020).

Chemosensing Applications

Thiourea derivatives are pivotal in the development of chemosensors due to their unique chemical properties, including the presence of nucleophilic S- and N- atoms, which facilitate inter- and intramolecular hydrogen bonding. This characteristic makes them excellent candidates for detecting various environmental pollutants. Recent studies emphasize the use of thiourea-based chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Such sensors offer highly sensitive, selective, and simple methods for monitoring pollutants, contributing significantly to environmental science and safety (Al-Saidi & Khan, 2022).

Environmental and Industrial Applications

In the context of environmental sustainability and industrial application, thiourea derivatives are explored as alternative leaching agents for gold recovery. Their potential to provide commercial benefits while addressing performance and environmental impact challenges associated with traditional methods like cyanide leaching is of considerable interest. Research into optimizing operational conditions for thiourea-based gold extraction processes demonstrates the compound's utility in overcoming the limitations of cyanide, promising advancements in the mining industry and environmental protection (Borda & Torres, 2022).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYYOIQNEMXCQT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048692-61-0
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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